molecular formula C8H7Cl3O B1666772 BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)- CAS No. 27683-61-0

BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)-

Cat. No. B1666772
CAS RN: 27683-61-0
M. Wt: 225.5 g/mol
InChI Key: INLMRTPMNPOFAV-UHFFFAOYSA-N
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Description

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)-, also known as 2,2-dichloro-1-(3-chlorophenyl)ethanol, is a chemical compound with the formula C8H7Cl3O . It is a derivative of benzyl alcohol, which is an aromatic alcohol with the formula C6H5CH2OH .


Molecular Structure Analysis

The molecular structure of Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- consists of a benzyl group attached to an alcohol group, with three chlorine atoms attached to the molecule . The exact mass of the molecule is 223.9562 and the molecular weight is 225.493 .

Scientific Research Applications

Application in Polymer Chemistry

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)-, has been used as an initiator in polymer chemistry. Li, Yang, and Cheng (2016) demonstrated its use as initiators for AGET ATRP and ROP reactions catalyzed by non-toxic iron(III) chloride. This resulted in the synthesis of polymers like PMMA and PCL, characterized by their molecular mass and NMR spectra (Li, Yang, & Cheng, 2016).

Residual Product Analysis in Industrial Synthesis

In industrial and pharmaceutical processes, analyzing residual products is crucial for ensuring compound quality. Prieto-Blanco, López-Mahía, and Prada-Rodríguez (2009) investigated benzyl alcohol and its derivatives as impurities in technical benzyl chloride, which is used for synthesizing several quaternary ammonium compounds with pharmaceutical applications (Prieto-Blanco, López-Mahía, & Prada-Rodríguez, 2009).

Renewable Production in Biotechnology

In the biotechnology field, benzyl alcohol has been engineered for renewable production. Pugh et al. (2015) explored the de novo biosynthesis of benzyl alcohol from glucose using Escherichia coli. This research signifies its potential in sustainable chemical production (Pugh, McKenna, Halloum, & Nielsen, 2015).

Solvent and Intermediate in Chemical Synthesis

Benzyl alcohol serves as a solvent and intermediate in various chemical syntheses. Studies by Faller and Lavoie (2002) on enantioselective syntheses using benzyl alcohol derivatives underline its role in producing chiral compounds (Faller & Lavoie, 2002). Similarly, research on efficient oxidation of benzyl alcohols by De Luca, Giacomelli, and Porcheddu (2001) highlights its application in creating various carbonyl compounds (De Luca, Giacomelli, & Porcheddu, 2001).

Role in Gas Chromatography

In analytical chemistry, specifically gas chromatography, benzyl alcohol is assessed for residual solvents. A study by Anumolu et al. (2016) focused on identifying solvents in benzyl alcohol, emphasizing its significance in ensuring quality in pharmaceutical and food industries (Anumolu et al., 2016).

Safety And Hazards

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- is a combustible liquid. It may cause irritation of the respiratory tract and can be harmful if swallowed or inhaled . It is recommended to use protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

2,2-dichloro-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLMRTPMNPOFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)-

CAS RN

27683-61-0
Record name Benzyl alcohol, m-chloro-alpha-(dichloromethyl)-
Source ChemIDplus
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Record name Ethanol,2-dichloro-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-CHLOROPHENYL)-2,2-DICHLOROETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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